

Unveiling the Binding Landscape of Pyrrole-2,5-dione Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione

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For researchers, scientists, and drug development professionals, understanding the specific binding interactions of small molecules is paramount for targeted therapeutic design. This guide provides a comparative analysis of the putative binding site of **1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione** by examining the experimentally determined and computationally predicted binding of its close structural analogs. While direct experimental validation for the binding site of this specific compound is not readily available in published literature, the activities of related pyrrole-2,5-dione derivatives offer significant insights into its potential molecular targets.

Derivatives of the 1H-pyrrole-2,5-dione scaffold have been identified as potent modulators of various biological targets, including protein kinases and receptors. Notably, studies on substituted pyrrole-2,5-diones suggest a propensity for these compounds to interact with the ATP-binding pockets of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2]. Additionally, other analogs have been investigated for their roles as cholesterol absorption inhibitors and for their affinity to cannabinoid receptors[3][4].

Comparative Analysis of Putative Binding Interactions

To elucidate the potential binding mechanism of **1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione**, this guide consolidates findings from studies on analogous compounds. The following table summarizes the biological targets and activities of various pyrrole-2,5-dione derivatives.

Compound/Analog Class	Putative Target(s)	Reported Activity	Key Findings
4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives	EGFR, VEGFR2	Potential Tyrosine Kinase Inhibitors	Molecular docking studies suggest stable complex formation within the ATP-binding domains of EGFR and VEGFR2[1][2].
1H-pyrrole-2,5-dione derivatives	Cholesterol Absorption	Inhibition of cholesterol uptake	A specific derivative, compound 20, demonstrated potent in vitro cholesterol absorption inhibition, surpassing the activity of ezetimibe[4].
N-aryl pyrazole derivatives with a dichlorophenyl moiety	Cannabinoid Receptor 1 (CB1)	Antagonist/Inverse Agonist	A structurally related compound, SR141716A, containing a 2,4-dichlorophenyl group, is a known antagonist of the CB1 receptor[3].

Experimental Protocols

The identification of the binding sites and the characterization of the activity of these pyrrole-2,5-dione analogs have been achieved through a combination of in silico and in vitro methodologies.

Molecular Docking of Tyrosine Kinase Inhibitors

Molecular docking simulations were employed to predict the binding mode of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives with the ATP-binding domains of EGFR and VEGFR2.

Protocol:

- **Protein and Ligand Preparation:** The three-dimensional crystal structures of the kinase domains of EGFR and VEGFR2 were obtained from the Protein Data Bank. The structures of the pyrrole-2,5-dione derivatives were generated and optimized using computational chemistry software.
- **Docking Simulation:** Molecular docking was performed using software such as AutoDock or Glide. The ATP-binding pocket was defined as the docking site.
- **Analysis:** The resulting docking poses were analyzed to identify the most stable binding conformations and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the active site. The stability of the ligand-protein complexes was compared to that of a known ATP analog, ANP[1][2].

In Vitro Cholesterol Absorption Assay

The inhibitory effect of 1H-pyrrole-2,5-dione derivatives on cholesterol absorption was evaluated using an in vitro model.

Protocol:

- **Cell Culture:** A suitable cell line, such as Caco-2 cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium, is used.
- **Micelle Preparation:** Micelles containing cholesterol and bile salts are prepared to mimic the conditions in the small intestine.
- **Inhibition Assay:** The cell monolayer is incubated with the cholesterol-containing micelles in the presence and absence of the test compounds (pyrrole-2,5-dione derivatives) and a positive control (e.g., ezetimibe).
- **Quantification:** After incubation, the amount of cholesterol absorbed by the cells is quantified using a suitable method, such as HPLC or a fluorescently labeled cholesterol analog. The percentage of inhibition is then calculated[4].

Radioligand Binding Assay for Cannabinoid Receptor Affinity

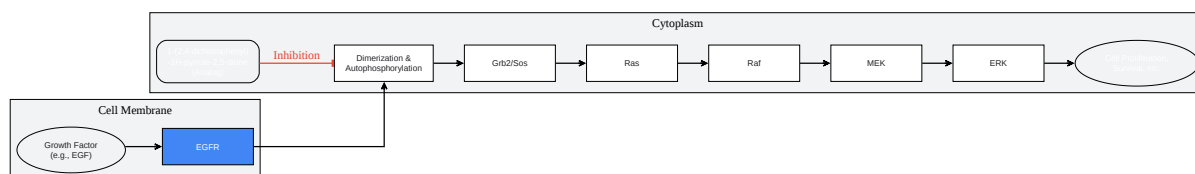
The binding affinity of compounds to the CB1 receptor was determined using a competitive radioligand binding assay.

Protocol:

- **Membrane Preparation:** Membranes from cells expressing the CB1 receptor or from rat brain tissue were prepared.
- **Binding Assay:** The membranes were incubated with a radiolabeled cannabinoid agonist (e.g., [3H]CP-55940) and varying concentrations of the test compound.
- **Separation and Detection:** The bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the membranes was quantified using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The equilibrium dissociation constant (K_i) was then calculated from the IC₅₀ value[3].

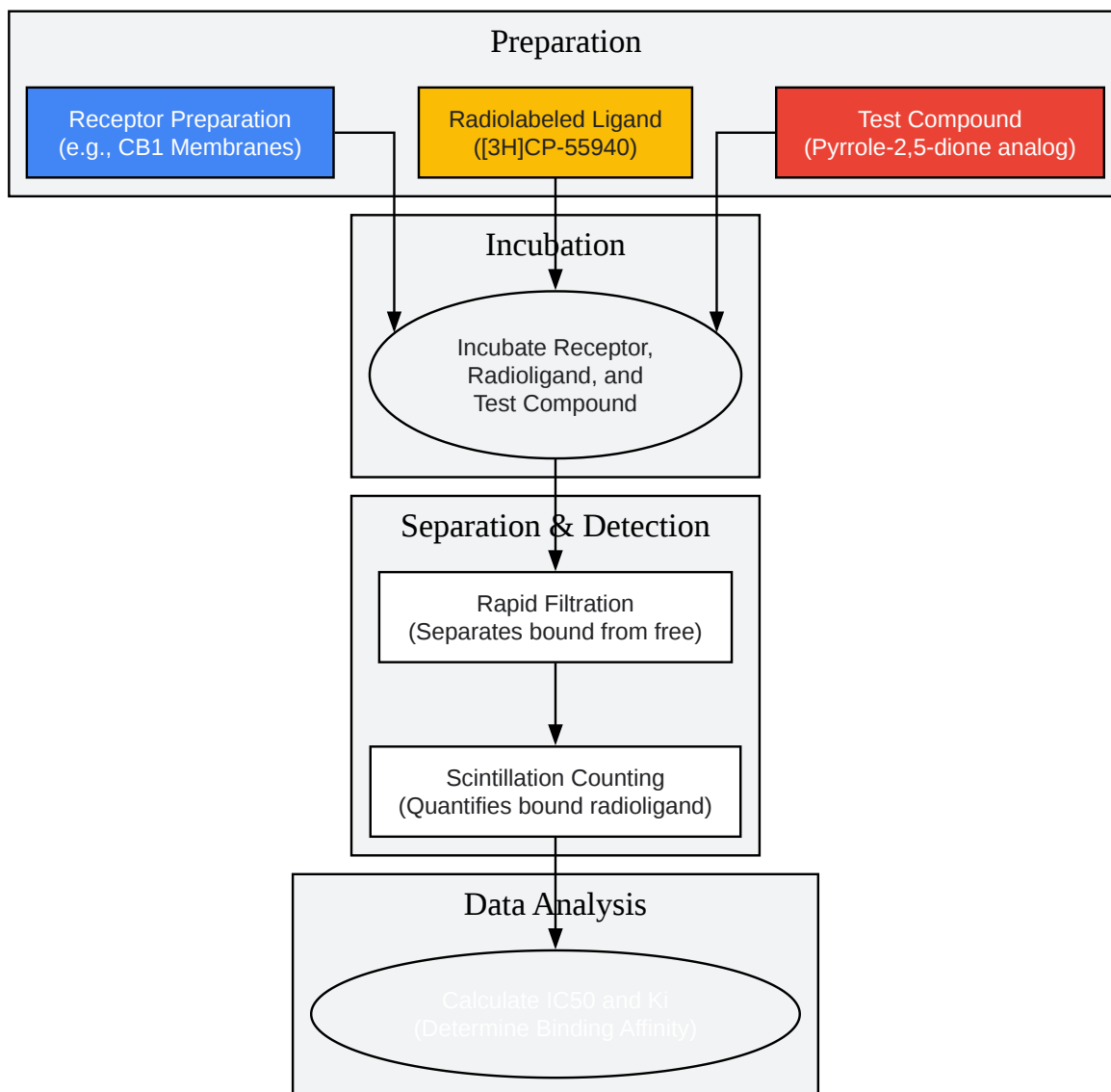
Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows discussed in this guide.



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Caption: Putative inhibition of the EGFR signaling pathway by a pyrrole-2,5-dione analog.



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Caption: General workflow for a competitive radioligand binding assay.

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